1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound that belongs to the piperazine class. Compounds in this class are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This particular compound features both ethoxy and methoxy groups on a benzyl ring, as well as a trifluoromethyl group on another benzyl ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-methoxybenzyl chloride and 2-(trifluoromethyl)benzyl chloride.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction where piperazine reacts with the benzyl chlorides under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine would depend on its specific biological target. Generally, compounds in the piperazine class can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways.
Enzymes: Inhibiting or activating enzymes, altering metabolic processes.
Ion Channels: Modulating ion channel activity, influencing cellular excitability.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: Known for its stimulant properties.
4-methylpiperazine: Used in the synthesis of pharmaceuticals.
1-(3,4-dimethoxybenzyl)piperazine: Studied for its potential therapeutic effects.
Uniqueness
1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both ethoxy and methoxy groups, as well as a trifluoromethyl group. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for research.
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2O2/c1-3-29-21-14-17(8-9-20(21)28-2)15-26-10-12-27(13-11-26)16-18-6-4-5-7-19(18)22(23,24)25/h4-9,14H,3,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKRRRSMJYSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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